1-(3-Chloro-4-hydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-Chloro-4-hydroxyphenyl)ethanone often involves complex reactions such as the Ullmann reaction, which can sometimes yield unexpected by-products. For instance, in the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, an unexpected nonbiphenyl by-product identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone was observed. This by-product's structure was confirmed through crystallographic analysis, showcasing the intricate nature of synthesizing such compounds (Manzano, Baggio, & Cukiernik, 2015).
Molecular Structure Analysis
The molecular structure of related compounds can exhibit significant variations depending on the polymorphic form. For instance, the triclinic and orthorhombic polymorphs of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone display different packing schemes, although built up by similar chains. These structural variations are crucial for understanding the molecular arrangement and the impact on the compound's properties (Suarez et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-Chloro-4-hydroxyphenyl)ethanone derivatives can lead to a variety of products, depending on the reactants and conditions. For example, condensation reactions of related compounds can yield heterocyclic products with significant yields, demonstrating the compound's reactivity and potential for synthesizing novel organic structures (Moskvina, Shilin, & Khilya, 2015).
Physical Properties Analysis
The physical properties of compounds similar to 1-(3-Chloro-4-hydroxyphenyl)ethanone, such as polymorphic forms, can undergo first-order thermally driven phase transformations. These transformations and their corresponding thermodynamic parameters provide insights into the compound's stability and behavior under different conditions (Suarez et al., 2017).
Scientific Research Applications
Pharmacological Effects : A derivative, 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamido] ethanone hydrochloride, has been shown to excite adrenoceptors in isolated frog hearts, indicating potential pharmacological applications (Du Jun-rong, 2004).
Synthesis of Useful Compounds : Selective bromination of hydroxy and methoxy ethanones can lead to the production of 1-[3-(2-alkylbenzofuranyl)]-2-(3,5-dibromo-4-hydroxyphenyl)ethanones, which can be transformed into various useful compounds (H. Kwiecień & E. Baumann, 1998).
Conformational Studies : The most stable conformation of (3-alkoxymethyl-4-hydroxyphenyl)ethanones involves hydrogen bond formation, with significant enthalpy values, suggesting implications in molecular design (R. Čižmáriková et al., 2002).
Crystal Structure Analysis : The unique crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone, featuring intramolecular hydrogen bonding, provides insights into ortho-hydroxy aromatic ketones (D. Majumdar, 2016).
Antimicrobial Activity : Various synthesized compounds based on this ethanone exhibit antimicrobial activity against pathogens like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (R. N. Patel et al., 2011; Hitesh Dave et al., 2013).
Chemical Synthesis : The nickel-modified Ullmann reaction with 1-(4-hexyloxy-3-hydroxyphenyl)ethanone results in an unexpected nonbiphenyl by-product, revealing novel aspects of supramolecular architecture (V. Manzano et al., 2015).
Material Science Applications : The methacrylate polymer bearing a chalcone side group derived from such ethanones demonstrates promising dielectric and thermal properties (T. Çelik & M. Coskun, 2018).
Microwave-Assisted Synthesis : Microwave-assisted procedures have been used for the synthesis of functionalized biphenyl systems from 5-phenyl-2-hydroxyacetophenone derivatives, demonstrating the importance of green chemistry approaches (P. Soares et al., 2015).
Safety And Hazards
This compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSPBYBJKGPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359984 | |
Record name | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-hydroxyphenyl)ethanone | |
CAS RN |
2892-29-7 | |
Record name | 1-(3-Chloro-4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2892-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chloro-4-hydroxyphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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